![molecular formula C11H11ClO B13976745 6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13976745.png)
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] is a chemical compound characterized by a spirocyclic structure, which includes a naphthalene ring fused to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For example, the reaction of a naphthalene derivative with an epoxide in the presence of sulfuric acid can yield the desired spiro compound . The reaction typically proceeds well in ethanol, and the organic extracts are dried over sodium sulfate before being filtered and evaporated .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,2-dione derivatives, while reduction can produce naphthalen-1-ol derivatives .
Scientific Research Applications
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular responses to external stimuli .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid: This compound shares a similar spirocyclic structure but includes a benzothiazine ring instead of a naphthalene ring.
6-Chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide: Another related compound with a benzothiadiazine ring, used in different chemical and biological applications.
Uniqueness
6-Chloro-3,4-dihydro-2H-spiro[naphthalene-1,2’-oxirane] is unique due to its specific combination of a naphthalene ring and an oxirane ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H11ClO |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
7-chlorospiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane] |
InChI |
InChI=1S/C11H11ClO/c12-9-3-4-10-8(6-9)2-1-5-11(10)7-13-11/h3-4,6H,1-2,5,7H2 |
InChI Key |
AIGNHNLQDXEPCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C3(C1)CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-3-fluoropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B13976664.png)
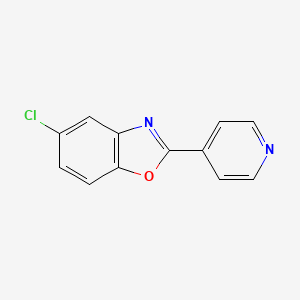

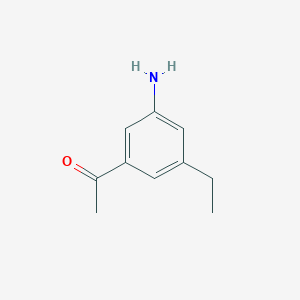

![8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)
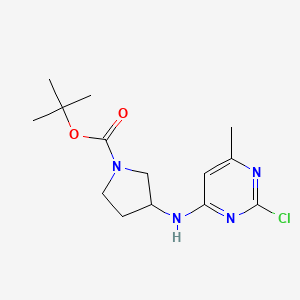
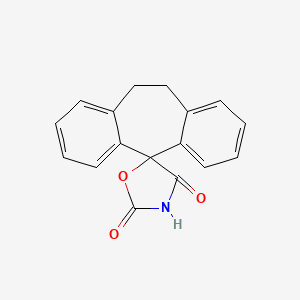
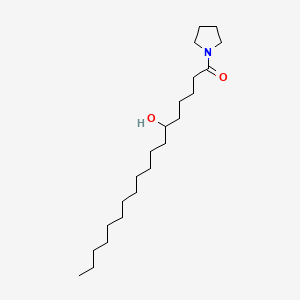
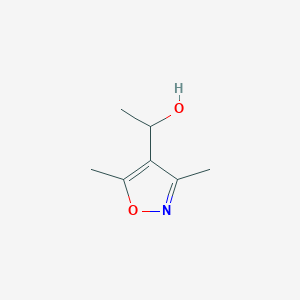
![6-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13976724.png)
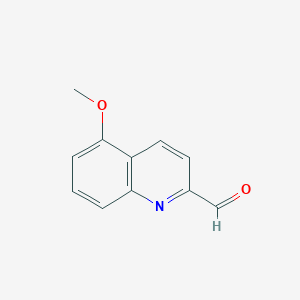
![4-Methoxythieno[3,2-c]pyridine](/img/structure/B13976748.png)

